ZK 756326
Description
Contextualization of ZK 756326 within Chemokine Receptor Agonist Research
Chemokine receptors, a class of G protein-coupled receptors (GPCRs), and their corresponding chemokine ligands are central to a multitude of physiological processes, including immune cell trafficking, inflammation, and development. researchgate.netresearchgate.net The dysregulation of this system is implicated in various diseases, making these receptors attractive therapeutic targets. researchgate.netresearchgate.net The development of small molecule agonists and antagonists for these receptors is a major focus of medicinal chemistry and pharmacology.
While the natural ligands for chemokine receptors are peptides, small molecule, non-peptide modulators offer several advantages for research and therapeutic development. These include potentially improved oral bioavailability, metabolic stability, and the ability to fine-tune pharmacological properties. This compound fits into this context as a non-peptide agonist specifically targeting CCR8. medchemexpress.comrndsystems.comtocris.com The natural ligand for CCR8 is the chemokine CCL1 (also known as I-309). medchemexpress.commedkoo.comresearchgate.net The availability of a small molecule agonist like this compound allows for the study of CCR8 biology without the limitations associated with using its larger protein ligand. medkoo.comresearchgate.netaxonmedchem.com
Genesis and Initial Characterization of this compound as a Non-Peptide Agonist
This compound, with the chemical name 2-[2-[4-[(3-phenoxyphenyl)methyl]-1-piperazinyl]ethoxy]ethanol dihydrochloride, was identified and characterized as a potent and selective non-peptide agonist for CCR8. rndsystems.comtocris.comresearchgate.net It was initially developed by Berlex Biosciences, a former subsidiary of Schering AG. researchgate.netpatsnap.com
Initial studies demonstrated that this compound could inhibit the binding of the natural CCR8 ligand, CCL1, with an IC₅₀ value of 1.8 μM in cells expressing human CCR8. medchemexpress.commedkoo.comresearchgate.net Further characterization revealed that this compound is a full agonist of CCR8. medchemexpress.comresearchgate.net It dose-responsively elicits an increase in intracellular calcium and stimulates extracellular acidification in cells expressing human CCR8, both of which are hallmark responses of GPCR activation. medchemexpress.comresearchgate.netcaymanchem.com The responses induced by this compound were shown to be receptor-specific and mediated through Gαi, as they could be blocked by pertussis toxin. medkoo.comresearchgate.net
Importantly, this compound demonstrated selectivity for CCR8 over a panel of other GPCRs. While it showed high selectivity against many chemokine receptors like CCR4, CXCR3, CXCR4, and CCR5, some off-target activity was noted at certain serotonin (B10506) (5-HT) and adrenergic receptors. medchemexpress.comrndsystems.comtocris.com
Table 1: In Vitro Activity of this compound
| Parameter | Receptor | Species | Value | Reference |
|---|---|---|---|---|
| IC₅₀ (Ligand Binding Inhibition) | CCR8 | Human | 1.8 μM | medchemexpress.commedkoo.comresearchgate.net |
| IC₅₀ (Ligand Binding Inhibition) | CCR8 | Mouse | 2.6 μM | rndsystems.comtocris.combiorbyt.com |
| EC₅₀ (Extracellular Acidification) | CCR8 | Human | 254 nM | caymanchem.com |
| EC₅₀ (Extracellular Acidification) | CCR8 | Mouse | 2.6 μM | caymanchem.com |
| EC₅₀ (Agonist Activity) | CCR8 | Human | 245 nM | abcam.comdanaher.com |
| IC₅₀ | 5-HT₁ₐ | Not Specified | 5.4 μM | medchemexpress.comcaymanchem.com |
| IC₅₀ | 5-HT₂ₑ | Not Specified | 4.4 μM | medchemexpress.comcaymanchem.com |
| IC₅₀ | 5-HT₂C | Not Specified | 34.8 μM | medchemexpress.comcaymanchem.com |
| IC₅₀ | 5-HT₅ₐ | Not Specified | 16 μM | medchemexpress.comcaymanchem.com |
Overview of Key Research Trajectories for this compound in Biological Systems
The discovery of this compound has opened several avenues of research into the biological functions of CCR8.
One significant area of investigation is the role of CCR8 in the context of HIV infection . CCR8 is known to be a co-receptor for certain strains of HIV. Research has shown that, similar to the natural ligand CCL1, this compound can inhibit HIV fusion in cells that express both CD4 and CCR8. rndsystems.comtocris.comcaymanchem.com This finding highlights the potential of using small molecule CCR8 agonists to study and potentially interfere with HIV entry into host cells. medkoo.comresearchgate.netaxonmedchem.com
Another key research trajectory involves the use of this compound to probe the role of CCR8 in immune cell function . Studies have demonstrated that this compound can induce chemotaxis (directed cell movement) of leukocytes. rndsystems.comcaymanchem.com It also induces the phosphorylation of extracellular signal-regulated kinase (ERK1/2) in cells expressing murine CCR8, a key signaling event downstream of chemokine receptor activation. medkoo.comresearchgate.netabcam.com
Interestingly, research suggests that this compound likely binds to CCR8 in a manner distinct from its natural peptide ligand, CCL1. researchgate.netmedkoo.comresearchgate.net This was inferred from studies on a mutated form of murine CCR8 lacking O-linked sulfation at specific tyrosine residues. While this mutation affects the binding and activation by CCL1, this compound could still bind to and activate this mutated receptor. medkoo.comresearchgate.net This suggests that this compound can activate the receptor's signaling mechanism without relying on the same interactions as the endogenous ligand, providing a valuable tool for studying the molecular mechanisms of chemokine receptor activation. medkoo.comresearchgate.net
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C21H28N2O3 |
|---|---|
Molecular Weight |
356.5 g/mol |
IUPAC Name |
2-[2-[4-[(3-phenoxyphenyl)methyl]piperazin-1-yl]ethoxy]ethanol |
InChI |
InChI=1S/C21H28N2O3/c24-14-16-25-15-13-22-9-11-23(12-10-22)18-19-5-4-8-21(17-19)26-20-6-2-1-3-7-20/h1-8,17,24H,9-16,18H2 |
InChI Key |
SHDFUNGIHDOLQM-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1CCOCCO)CC2=CC(=CC=C2)OC3=CC=CC=C3 |
Synonyms |
2-(2-(4-(3-phenoxybenzyl)piperazin-1-yl)ethoxy)ethanol ZK 756326 ZK-756326 ZK756326 |
Origin of Product |
United States |
Molecular and Cellular Pharmacodynamics of Zk 756326
Elucidation of Primary Molecular Target: C-C Chemokine Receptor Type 8 (CCR8)
Research has firmly established CCR8 as the primary molecular target of ZK 756326. medchemexpress.eupatsnap.com The compound was developed as a selective agonist for this receptor, which is involved in various physiological and pathological processes, including immune responses and HIV infection. genecards.orgmedkoo.comaxonmedchem.com
Specificity and Selectivity Profiling of this compound for CCR8 over Related GPCRs
This compound demonstrates notable selectivity for the human CCR8. rndsystems.comtocris.com Studies have shown that it displays no agonist activity at several other related chemokine receptors, including CCR3, CCR4, CCR5, CXCR3, and CXCR4. rndsystems.comtocris.comabcam.com
In binding competition assays, this compound was tested at a concentration of 50 μM and showed greater than 28-fold specificity for CCR8 when compared with a panel of 26 other GPCRs, all of which had IC₅₀ values greater than 50 μM. arctomsci.commedchemexpress.comchemicalbook.com However, it exhibited less selectivity against certain serotonergic and adrenergic receptors. arctomsci.commedchemexpress.comchemicalbook.com Despite this, this compound is unlikely to be an agonist at these biogenic amine receptors; when tested at the representative 5-HT₁ₐ receptor, it showed no agonist activity in a GTPγS binding assay. arctomsci.commedchemexpress.comchembk.com Structural analyses suggest that the selectivity of nonpeptide ligands like this compound for CCR8 may be attributed to the lack of conservation in specific amino acid residues, namely Y114³·³³ and Y172⁴·⁶⁴, among the CC chemokine receptor family. researchgate.netnih.govsemanticscholar.org
| Receptor | IC₅₀ (μM) | Reference |
|---|---|---|
| CCR8 (human) | 1.8 | arctomsci.commedchemexpress.comprobechem.com |
| 5-HT₂B | 4.4 | medchemexpress.com |
| 5-HT₁ₐ | 5.4 | arctomsci.commedchemexpress.com |
| 5-HT₆ | 5.9 | arctomsci.commedchemexpress.com |
| 5-HT₅ₐ | 16 | arctomsci.commedchemexpress.com |
| α₂ₐ Adrenergic | <20 | arctomsci.commedchemexpress.com |
| 5-HT₂C | 34.8 | arctomsci.commedchemexpress.com |
| Other GPCRs (26 total) | >50 | arctomsci.commedchemexpress.comchemicalbook.com |
Competitive Ligand Binding Dynamics of this compound with Endogenous Chemokines (e.g., CCL1)
This compound acts as a competitive ligand at the CCR8. nih.govguidetopharmacology.orgguidetoimmunopharmacology.org It effectively inhibits the binding of the endogenous CCR8 ligand I-309, also known as CCL1. chemicalbook.comprobechem.comresearchgate.netsun-shinechem.com This competitive inhibition has been quantified with a reported IC₅₀ value of 1.8 μM for the human receptor and 2.6 μM for the murine receptor. rndsystems.comtocris.comresearchgate.netsun-shinechem.com Interestingly, further studies suggest that this compound does not bind in the exact same manner as CCL1. medkoo.comnih.govresearchgate.netescholarship.org This is evidenced by the finding that this compound can bind to and activate a mutated form of murine CCR8 (lacking O-linked sulfation at tyrosines 14 and 15), which the natural mouse ligand, mCCL1, cannot. medkoo.comresearchgate.netescholarship.org This indicates that while it competes with the natural ligand, it can activate the receptor's signaling switch mechanism through a slightly different mode of interaction. medkoo.comnih.govescholarship.org
| Receptor | Ligand Displaced | IC₅₀ Value | Reference |
|---|---|---|---|
| Human CCR8 | CCL1 (I-309) | 1.8 μM | arctomsci.commedchemexpress.comprobechem.com |
| Mouse CCR8 | CCL1 (I-309) | 2.6 μM | rndsystems.comtocris.com |
Characterization of this compound as a Full Agonist of CCR8
Multiple functional assays have characterized this compound as a full agonist of the CCR8. arctomsci.commedchemexpress.comresearchgate.netresearchgate.netsun-shinechem.com This means it is capable of eliciting a maximal functional response from the receptor, comparable to its endogenous ligand. As a full agonist, this compound dose-responsively triggers intracellular signaling and can cross-desensitize the receptor to subsequent stimulation by CCL1. arctomsci.commedchemexpress.comresearchgate.netresearchgate.netsun-shinechem.com The potency of its agonist activity has been reported with an EC₅₀ value of 245 nM. abcam.com
Intracellular Signaling Mechanisms Activated by this compound
Upon binding to and activating CCR8, this compound initiates a cascade of intracellular signaling events characteristic of chemokine receptors.
G Protein-Coupled Signaling Cascades Initiated by this compound (e.g., Gαi Mediation)
The signaling induced by this compound is mediated through the Gαi subunit of the heterotrimeric G protein complex. medkoo.comresearchgate.netresearchgate.net This is a common pathway for chemokine receptors, leading to the inhibition of adenylyl cyclase and subsequent downstream effects. nih.gov The involvement of the Gαi protein has been confirmed experimentally, as the cellular response to this compound can be blocked by treatment with pertussis toxin, a known inhibitor of Gαi signaling. medkoo.comresearchgate.netresearchgate.net Further structural evidence comes from cryo-electron microscopy studies, which have resolved the structure of CCR8 in complex with both this compound and a Gᵢ trimer, visually confirming the direct coupling. researchgate.netnih.govebi.ac.uk Cellular impedance experiments also show that CCR8 agonists like ZK756326 predominantly induce Gαi-dependent signaling. researchgate.net
Modulation of Second Messenger Systems (e.g., Intracellular Calcium Mobilization) by this compound
A primary consequence of CCR8 activation by this compound is the mobilization of intracellular calcium (Ca²⁺), a critical second messenger. researchgate.netresearchgate.netsun-shinechem.com this compound has been shown to dose-responsively elicit an increase in intracellular free Ca²⁺ concentration. medkoo.comarctomsci.commedchemexpress.comchembk.com This effect is a direct result of the G protein-coupled signaling cascade, where activation of phospholipase C leads to the generation of inositol (B14025) trisphosphate (IP₃), which in turn triggers the release of calcium from intracellular stores. nih.gov Functional studies have confirmed that this compound acts as a full agonist for calcium mobilization. researchgate.net
Receptor Desensitization and Cross-Desensitization Induced by this compound
This compound is a potent, nonpeptide full agonist for the C-C motif chemokine receptor 8 (CCR8). researchgate.netresearchgate.netmedkoo.com Its interaction with CCR8 triggers classic G protein-coupled receptor (GPCR) signaling cascades, including the mobilization of intracellular calcium. researchgate.netresearchgate.netmedkoo.com A key characteristic of this interaction is the induction of receptor desensitization. When CCR8-expressing cells are exposed to this compound, the receptor's responsiveness to subsequent stimulation is diminished.
Crucially, this compound also induces cross-desensitization of the CCR8 receptor to its endogenous ligand, CCL1 (also known as I-309). researchgate.netresearchgate.netmedkoo.comutoronto.ca In experimental settings, pre-treatment of CCR8-expressing cells with this compound has been shown to blunt the intracellular calcium flux that would typically be initiated by a subsequent challenge with CCL1. utoronto.camedchemexpress.com This phenomenon indicates that this compound and CCL1 share, at least in part, the same signaling and desensitization machinery, despite structural differences and distinct binding modes. researchgate.netnih.govescholarship.org The ability of this compound to desensitize the receptor against its natural chemokine ligand is a significant aspect of its function as a full agonist. danaher.com
| Parameter | Receptor | Value | Cell Line | Reference |
|---|---|---|---|---|
| IC50 (CCL1 Binding Inhibition) | Human CCR8 | 1.8 µM | U87 | researchgate.netmedkoo.commedchemexpress.comadooq.com |
| IC50 | Mouse CCR8 | 2.6 µM | N/A | rndsystems.comtocris.com |
| Agonist Activity | CCR8 | Full Agonist | U87 | researchgate.netmedkoo.commedchemexpress.com |
| Cross-Desensitization | Desensitizes receptor response to CCL1 | N/A | researchgate.netmedkoo.commedchemexpress.com |
Kinase Activation Pathways Downstream of this compound-CCR8 Interaction (e.g., ERK1/2 Phosphorylation)
The signaling cascade initiated by the binding of this compound to CCR8 involves the activation of downstream kinase pathways, a hallmark of chemokine receptor function. nih.govtargetmol.com One of the key pathways activated is the mitogen-activated protein kinase (MAPK) cascade, specifically leading to the phosphorylation of extracellular signal-regulated kinases 1 and 2 (ERK1/2). researchgate.netmedkoo.comresearchgate.net This activation is mediated through the Gαi protein, as the response can be blocked by pertussis toxin. researchgate.netmedkoo.comresearchgate.net
Studies using cells expressing murine CCR8 have demonstrated that this compound induces the phosphorylation of ERK1/2. researchgate.netmedkoo.comresearchgate.net Further research on THP-1 cells, a human monocytic cell line, has shown a concentration-dependent increase in the expression of phosphorylated ERK1 (pT202/pY204) and ERK2 (pT185/pY187) upon treatment with this compound. abcam.com This indicates that this compound effectively engages the CCR8-mediated signaling machinery necessary for activating the ERK1/2 pathway, which is crucial for cellular processes like proliferation and differentiation. abcam.com
| Cell Type | Finding | Reference |
|---|---|---|
| Murine CCR8-expressing cells | Induces phosphorylation of ERK1/2. | researchgate.netmedkoo.comresearchgate.net |
| THP-1 cells | Increased expression of phosphorylated ERK1/2 correlates with increasing this compound concentration. | abcam.com |
Cellular Responses to this compound Agonism
This compound-Induced Chemotaxis in CCR8-Expressing Cells
As a CCR8 agonist, this compound effectively stimulates chemotaxis, the directed migration of cells along a chemical gradient. This response is observed specifically in cells that express CCR8. researchgate.netresearchgate.netrndsystems.comtocris.com The compound has been shown to be a potent chemoattractant for immune cells, such as leukocytes, that bear this receptor. caymanchem.com
While both the natural ligand CCL1 and the synthetic agonist this compound induce cell migration, studies have revealed differences in the underlying signaling mechanisms. researchgate.net For instance, cell migration induced by human CCL1 is dependent on Gβγ signaling. researchgate.net In contrast, chemotaxis stimulated by this compound, as well as viral CCL1 (vCCL1), does not rely on this Gβγ pathway. researchgate.net This suggests that different CCR8 agonists can engage distinct subsets of the receptor's signaling repertoire, a phenomenon known as biased agonism, leading to nuanced cellular responses. researchgate.net
Impact of this compound on Cell Fusion Processes (e.g., HIV Env-Mediated Cell-Cell Fusion)
CCR8 has been identified as a co-receptor for certain strains of the human immunodeficiency virus (HIV), facilitating viral entry into host cells. researchgate.netresearchgate.net A critical step in HIV infection and propagation is the fusion of the viral envelope (Env) with the target cell membrane, a process that can also occur between an infected cell and an uninfected cell (cell-cell fusion). biorxiv.orgnih.govmdpi.com
Like its natural counterpart CCL1, the synthetic agonist this compound has been shown to inhibit HIV Env-mediated cell-cell fusion in cells that express both CD4 and CCR8. researchgate.netresearchgate.netmedkoo.comresearchgate.net By binding to and activating CCR8, this compound likely induces conformational changes or receptor internalization that prevents the HIV Env protein from effectively engaging the receptor to mediate membrane fusion. researchgate.netresearchgate.net This inhibitory action highlights the potential utility of CCR8 agonists in studying the role of this receptor in HIV pathogenesis. medkoo.com
Compound and Protein Names
| Name | Type | Description |
| This compound | Small Molecule | A selective, non-peptide agonist of the CCR8 chemokine receptor. rndsystems.comtocris.com |
| CCL1 (I-309) | Protein (Chemokine) | The endogenous (natural) ligand for the CCR8 receptor. utoronto.caadooq.com |
| vCCL1 | Protein (Viral Chemokine) | A viral chemokine that also acts as a ligand for the CCR8 receptor. researchgate.net |
| ERK1/2 | Protein (Kinase) | Extracellular signal-regulated kinases 1 and 2, part of the MAPK signaling pathway. abcam.com |
| Gαi | Protein (G protein subunit) | An inhibitory G protein alpha subunit involved in GPCR signaling. researchgate.netresearchgate.net |
| Pertussis Toxin | Toxin | An inhibitor of Gαi protein signaling. researchgate.netresearchgate.net |
| CD4 | Protein (Receptor) | A primary receptor for HIV on the surface of immune cells. researchgate.netresearchgate.net |
| CCR8 | Protein (Receptor) | C-C motif chemokine receptor 8, a G protein-coupled receptor. researchgate.net |
| HIV Env | Protein (Viral) | The envelope glycoprotein (B1211001) of HIV, which mediates virus-cell fusion. biorxiv.org |
Structural Biology and Molecular Recognition of Zk 756326 with Ccr8
Cryo-Electron Microscopy Studies of CCR8 in Complex with ZK 756326
To understand the mechanisms of nonpeptide ligand recognition and activation of CCR8, atomic-resolution structures of the human CCR8 in a complex with a Gi protein and the nonpeptide agonist this compound were determined using single-particle cryo-electron microscopy (cryo-EM). researchgate.netsemanticscholar.orgnih.gov These studies have provided a detailed view of the receptor-agonist interaction, revealing the this compound–CCR8–Gi complex structure at a resolution of 3.06 Å. nih.govebi.ac.uk
The cryo-EM structures show that in the this compound–CCR8–Gi complex, the CCR8 receptor displays a ligand-binding pocket located on the extracellular side of its transmembrane domain (TMD). semanticscholar.orgnih.gov this compound, a nonpeptide agonist, binds within this pocket, which is formed by transmembrane helices (TM) 1, 2, 3, 4, 6, and 7. semanticscholar.orgnih.gov The determination of this high-resolution structure is a significant step in understanding how small molecules can activate this chemokine receptor. researchgate.netnih.gov
| Cryo-EM Structure Details of this compound-CCR8-Gi Complex | |
| Complex | This compound-CCR8-Gi |
| Method | Single-particle cryo-electron microscopy (cryo-EM) semanticscholar.orgnih.gov |
| Resolution | 3.06 Å nih.govebi.ac.uk |
| PDB ID | 8KFX nih.gov |
| EMDB ID | EMD-37208 ebi.ac.uk |
Identification of Orthosteric Binding Pocket Residues Critical for this compound Recognition (e.g., Y1.39Y3.32E7.39 Motif)
Structural analysis of the this compound-bound CCR8 complex has identified key amino acid residues within the orthosteric binding pocket that are essential for ligand recognition and binding. researchgate.netsemanticscholar.org The interactions between this compound and CCR8 primarily consist of hydrogen bonds and hydrophobic contacts. semanticscholar.orgnih.gov
A conserved Y1.39Y3.32E7.39 motif within the binding pocket plays a crucial role in recognizing both nonpeptide ligands like this compound and endogenous chemokines. researchgate.netsemanticscholar.orgnih.govresearcher.life Specifically, this compound forms two significant hydrogen bonds with E2867.39 and Y1143.33 of the CCR8 receptor. semanticscholar.orgnih.gov
In addition to these hydrogen bonds, this compound is further stabilized within the pocket by hydrophobic interactions with a group of residues. semanticscholar.orgnih.gov Mutagenesis studies have confirmed the importance of these residues; altering them was shown to reduce the efficacy and affinity of this compound in activating CCR8. nih.gov For instance, mutating Y1143.33 to alanine (B10760859) resulted in a profound reduction in CCR8 activation by this compound, and a double mutation (Y1143.33A and Y1724.64A) completely abolished the activation effect. nih.gov
| Key Residues in CCR8 for this compound Recognition | Type of Interaction | Reference |
| E2867.39 | Hydrogen Bond | semanticscholar.orgnih.gov |
| Y1143.33 | Hydrogen Bond | semanticscholar.orgnih.gov |
| Y421.39 | Hydrophobic Contact | semanticscholar.orgnih.gov |
| V1093.28 | Hydrophobic Contact | semanticscholar.orgnih.gov |
| Y1133.32 | Hydrophobic Contact | semanticscholar.orgnih.gov |
| F2546.51 | Hydrophobic Contact | semanticscholar.orgnih.gov |
| Y1724.64 | Contributes to binding | nih.gov |
Analysis of Conformational Changes in CCR8 Upon this compound Binding and Activation
The binding of an agonist like this compound induces significant conformational changes in the CCR8 receptor, transitioning it from an inactive to an active state, which in turn facilitates G protein coupling and signaling. nih.gov Upon binding, the receptor undergoes a conformational shift that activates heterotrimeric G proteins by promoting the exchange of GDP for GTP on the Gα subunit. nih.gov
Key conserved motifs in class A GPCRs, such as the D3.49R3.50Y3.51 (DRY), P5.50I3.40F6.44 (PIF), and the "toggle switch" W6.48, undergo substantial conformational changes during the activation of CCR8 by this compound. semanticscholar.org In the agonist-bound structure, this compound interacts with Y2546.51 through a hydrophobic interaction, which transmits a signal to the toggle switch W2516.48 located beneath it. semanticscholar.org This leads to a downward swing of W2516.48, a hallmark of receptor activation. semanticscholar.orgnih.gov This movement is central to the cascade of conformational changes that connect ligand binding to the movement of the intracellular portions of the helices, creating a binding site for the G protein. semanticscholar.orgnih.gov
Distinct Binding Modalities of this compound Compared to Endogenous Ligands (e.g., CCL1)
The binding mechanism of the small molecule agonist this compound to CCR8 differs significantly from that of its endogenous chemokine ligand, CCL1. escholarship.org Chemokine binding to their receptors is generally described by a "two-site, two-step" model, where the chemokine core interacts with the N-terminus of the receptor (Site 1), and the N-terminus of the chemokine inserts into the transmembrane binding pocket (Site 2) to trigger activation. semanticscholar.orgnih.gov
In contrast, this compound, being a nonpeptide small molecule, occupies the orthosteric transmembrane pocket directly. semanticscholar.orgnih.gov Although this compound can competitively displace CCL1 (also known as I-309), its mode of interaction is distinct. escholarship.orgutoronto.caresearchgate.net Evidence for this comes from studies on a mutated mouse Ccr8 receptor; this compound was able to bind to and activate a form of mouse Ccr8 that was mutated to eliminate O-linked sulfation at two tyrosine residues, whereas the endogenous ligand CCL1 could not. escholarship.org This suggests that this compound does not rely on the same interactions as CCL1 to activate the receptor's signaling mechanism. escholarship.org While both ligands ultimately trigger receptor activation, their initial recognition and binding processes are fundamentally different.
Preclinical Pharmacological Activity of Zk 756326 in Model Systems
Evaluation of ZK 756326 in In Vitro Cellular Assays
In vitro studies using cultured cells have been fundamental in defining the basic pharmacological properties of this compound.
This compound is a potent agonist of the CCR8 receptor. adooq.com It competitively inhibits the binding of the natural CCR8 ligand, CCL1 (also known as I-309), with IC₅₀ values of 1.8 µM for the human receptor and 2.6 µM for the mouse receptor. tmu.edu.cnresearchgate.netresearchgate.net Functional assays have determined its efficacy, showing an EC₅₀ value of 245 nM for agonist activity. abcam.com this compound acts as a full agonist, capable of dose-responsively increasing intracellular calcium and stimulating extracellular acidification in cells engineered to express human CCR8. researchgate.netutoronto.ca This response is specific to CCR8 and is mediated through Gαi, as the effect can be blocked by pertussis toxin. researchgate.net
The compound demonstrates high selectivity for CCR8, with no significant agonist activity observed at other chemokine receptors such as CCR3, CCR4, CCR5, CXCR3, and CXCR4. tmu.edu.cnabcam.com Further studies have characterized this compound as a biased agonist. researchgate.net While it is a full agonist for calcium mobilization, it shows higher efficacy for recruiting β-arrestin 1 compared to natural chemokine ligands. researchgate.net This suggests that this compound can stabilize distinct receptor conformations, leading to preferential activation of specific downstream signaling pathways. researchgate.net
Interactive Table: In Vitro Potency and Efficacy of this compound
| Parameter | Species/System | Value | Assay Type |
| IC₅₀ | Human CCR8 | 1.8 µM | CCL1 Binding Inhibition |
| IC₅₀ | Mouse CCR8 | 2.6 µM | CCL1 Binding Inhibition |
| EC₅₀ | Human CCR8 | 245 nM | Functional Agonism |
| IC₅₀ | HIV-1 Inhibition | 5.97 µM | Antiviral Activity Screen |
High-throughput screening (HTS) of compound libraries is a primary method for discovering novel antiviral agents. patsnap.comnih.gov In a screen of natural product and antiviral molecule libraries aimed at identifying new anti-HIV-1 compounds, this compound was identified as a promising hit. patsnap.comnih.govsnv63.ru The screening system utilized a Rev-A3R5-GFP reporter cell line with HIV-1 pseudoviruses (pNL4-3). patsnap.comnih.gov
In this system, this compound demonstrated anti-HIV-1 activity with a 50% inhibitory concentration (IC₅₀) of 5.97 µM. patsnap.comnih.govsnv63.ru Like the natural CCR8 ligand CCL1, this compound was found to inhibit the fusion of cells that express both CD4 and CCR8, a mechanism relevant to HIV entry. guidetoimmunopharmacology.orgutoronto.ca Preliminary mechanistic studies from time-of-addition assays suggest that the inhibitory effect of this compound likely occurs at an intracellular stage, possibly during the reverse transcription process of the HIV-1 life cycle. nih.gov
Potency and Efficacy Determination of this compound in Recombinant and Endogenously Expressing Cell Lines
Investigations of this compound in Ex Vivo and In Vivo Preclinical Models
The functional consequences of CCR8 modulation by this compound have been explored in animal models, providing insights into its physiological effects.
Studies in mouse models have been crucial for understanding the role of CCR8 in disease. In a mouse model of experimental colitis, an inflammatory bowel disease model, CCR8 activation by its ligand CCL1 was shown to have a protective function. researchgate.net Mice lacking the CCR8 gene (CCR8−/−) experienced more severe disease, indicating that CCR8 signaling helps to mitigate mucosal damage. researchgate.net As a potent CCR8 agonist, this compound's activity on mouse CCR8 suggests its potential to modulate such inflammatory processes. researchgate.net The role of CCR8 is also under investigation in cancer immunotherapy. researchgate.net In this context, CCR8 is highly expressed on tumor-infiltrating regulatory T cells (Tregs), and blocking this receptor can enhance anti-tumor immunity. researchgate.net The functional assessment of an agonist like this compound in these models provides a tool to further dissect the complex role of CCR8 activation in different disease states.
A primary function of chemokine receptors is to direct the migration of immune cells. This compound induces chemotaxis, or directed cell migration, of CCR8-expressing cells. tmu.edu.cnresearchgate.net However, when compared directly to the endogenous ligand CCL1, the small molecule agonists this compound and AZ6 induce cell migration with lower efficacy and potency. researchgate.net This difference in migratory response between the natural chemokine and the small molecule agonist highlights the concept of biased signaling, where different ligands can trigger distinct functional outputs from the same receptor. researchgate.net
Beyond migration, this compound activates other key immune cell functions. It stimulates ERK phosphorylation in THP-1 monocytic cells, a downstream event in G protein-coupled receptor signaling. abcam.com It also effectively desensitizes the CCR8 receptor to subsequent stimulation by its natural ligand, CCL1. researchgate.netabcam.com
Mechanistic studies have revealed key details about how this compound interacts with and activates CCR8. Cryo-electron microscopy (cryo-EM) has successfully resolved the structure of this compound in complex with the human CCR8-Gαi protein, providing an atomic-level view of its binding. researchgate.netnih.gov These structural studies show that a conserved motif (Y1.39Y3.32E7.39) in the receptor's binding pocket is crucial for recognizing both nonpeptide agonists like this compound and natural chemokines. researchgate.net
Functional studies in animal models complement these structural findings. For instance, research using a mutated mouse Ccr8 receptor suggested that this compound likely binds in a different manner than CCL1, as it could still activate a receptor mutant that was unresponsive to the natural ligand. nih.gov This further supports the idea that small molecules can engage chemokine receptors differently than their larger protein ligands, leading to biased signaling and distinct physiological outcomes. researchgate.net The predominant activation of Gαi-dependent signaling pathways by this compound has been confirmed in cellular impedance experiments. researchgate.net
Effects of this compound on Cellular Migration and Immune Cell Function in Model Systems
Research on this compound in the Context of Specific Biological Processes
This compound has been investigated for its role in the context of HIV-1 infection, where the CCR8 receptor is implicated. axonmedchem.comescholarship.org Research indicates that the compound inhibits the fusion of cells mediated by the HIV envelope protein (Env), a critical step in viral entry. researchgate.net In a high-throughput screening study designed to identify new anti-HIV compounds, this compound was identified as a promising hit. snv63.runih.gov This study suggested that the inhibitory effect of this compound may occur during the reverse transcriptional process of the HIV-1 lifecycle. snv63.runih.gov
The process of reverse transcription is fundamental to HIV replication, where the viral RNA is converted into DNA by the reverse transcriptase enzyme, allowing it to integrate into the host cell's genome. natap.orguv.es The identification of this compound in this context, with a reported inhibitory concentration (IC50) of 5.97 µM against the virus in a cell-based assay, points to its utility in studying the signaling pathways and cellular processes that HIV exploits for replication. snv63.runih.govpatsnap.com
The CCR8 receptor is recognized as an emerging and promising therapeutic target in immunology, particularly for cancer immunotherapy and autoimmune diseases. nih.govsemanticscholar.orgresearchgate.netresearcher.life This is largely due to its selective expression on certain immune cell populations, such as tumor-infiltrating regulatory T cells (Tregs), which are known to suppress anti-tumor immunity. researcher.liferesearchgate.net The development of CCR8-targeting therapies is an active area of research. researchgate.net
As a CCR8 agonist, this compound serves as a critical research tool in these paradigms. By activating the CCR8 receptor, it allows investigators to study the downstream consequences of this signaling in various immune cells. For instance, in preclinical cancer models, the targeted depletion of CCR8-expressing Tregs has been shown to produce robust anti-tumor effects. researchgate.net Understanding the activation state of CCR8 is crucial for developing such depletion strategies.
In the context of autoimmune diseases, where the immune system mistakenly attacks the body's own tissues, the role of CCR8 is also under investigation. nih.gov For example, in an experimental model of multiple sclerosis, activation of CCR8 on Treg cells was shown to suppress disease progression. researchgate.net this compound can be used in similar models to explore the therapeutic potential of modulating CCR8 activity for treating autoimmune conditions. researchgate.net Its ability to activate CCR8 helps to delineate the receptor's function in maintaining immune homeostasis and tolerance. researchgate.net
This compound is a valuable chemical probe for studying the fundamental biology of its target receptor, CCR8. axonmedchem.com As a stable, non-peptide agonist, it offers advantages over the natural protein ligand, CCL1, for evaluating the physiological roles of CCR8. researchgate.netaxonmedchem.com
One of the most significant contributions of this compound to the field has been its use in structural biology. Researchers successfully determined the cryo-electron microscopy (cryo-EM) structure of the human CCR8 in complex with its associated G-protein and bound to this compound. nih.govsemanticscholar.orgebi.ac.uk This provided an unprecedented, high-resolution view of how a non-peptide agonist engages with and activates the receptor. nih.govsemanticscholar.org The structural data revealed that this compound binds within a pocket formed by several of the receptor's transmembrane domains and establishes key hydrogen bond interactions with the residues E286 and Y114. nih.gov These studies also identified a conserved motif (Y1.39Y3.32E7.39) in the binding pocket that is critical for ligand recognition. nih.govsemanticscholar.orgebi.ac.uk
Functionally, this compound is characterized as a full and selective agonist. researchgate.net It inhibits the binding of the natural CCR8 ligand, CCL1, with an IC50 value of 1.8 µM for the human receptor and 2.6 µM for the mouse receptor. researchgate.netresearchgate.net Upon binding, it triggers downstream signaling events characteristic of CCR8 activation, such as an increase in intracellular calcium levels and the stimulation of extracellular acidification in cells engineered to express human CCR8. researchgate.netresearchgate.net While highly selective for CCR8 over many other G-protein coupled receptors, some cross-reactivity has been noted at higher concentrations with certain serotonin (B10506) receptors. researchgate.net
Structure Activity Relationships Sar and Medicinal Chemistry Research on Zk 756326 Analogues
Design and Synthesis Methodologies for ZK 756326 Derivatives
The development of derivatives of this compound has been approached through systematic structure-activity relationship (SAR) studies. researchgate.net A common strategy involves conceptually dividing the parent molecule, 2-{2-[4-(3-phenoxybenzyl)piperazin-1-yl]ethoxy}ethanol, into distinct structural fragments. researchgate.netresearchgate.net Each of these subunits is then subjected to a variety of chemical modifications to probe its contribution to CCR8 agonism.
The primary fragments typically explored are:
The terminal phenoxy ring
The central phenyl ring
The benzylic position
The piperazine (B1678402) core
The ethoxyethanol side chain
Synthetic methodologies are employed to create libraries of new analogues where one fragment is altered while the others are kept constant. This allows for a direct assessment of the impact of each structural change. For instance, various aryl substituents are examined, and different linkers are synthesized to replace the ethoxyethanol portion. researchgate.net The synthesis of these analogues enables their evaluation in functional assays, such as calcium mobilization, to build a comprehensive understanding of the SAR. researchgate.netresearchgate.net
Identification of Key Pharmacophoric Elements and Structural Determinants for CCR8 Agonistic Activity
Research has identified several crucial structural features of this compound and related nonpeptide agonists that are essential for their agonistic activity at the CCR8 receptor.
A primary pharmacophoric element is the centrally located, positively charged amine within the piperazine ring. nih.govsemanticscholar.org This feature is common among many nonpeptide ligands for chemokine receptors and acts as an anchor by interacting with a highly conserved glutamic acid residue, E2867.39, in the seventh transmembrane (TM) helix of CCR8. nih.govresearchgate.net
Cryo-electron microscopy (cryo-EM) structures of the this compound-CCR8-Gi complex have provided atomic-level insights into the binding pocket. nih.govpdbj.org These studies, complemented by mutagenesis and functional assays, have pinpointed key amino acid residues in CCR8 that form critical interactions with the ligand. nih.govsemanticscholar.org A conserved Y1.39Y3.32E7.39 motif within the orthosteric binding pocket is crucial for recognition of both nonpeptide ligands and natural chemokines. nih.govresearcher.life Specifically for this compound, interactions with Y1133.32 include a π-π stacking interaction with the central benzene (B151609) ring of the ligand. semanticscholar.org
Mutagenesis studies have validated the importance of these residues. As shown in the table below, mutating these contact points can significantly reduce or completely abolish the agonistic activity of this compound.
| CCR8 Mutation | Effect on this compound-Induced Activation | Reference |
|---|---|---|
| Y113A (Y3.32A) | Substantially reduced agonist-induced activation | semanticscholar.org |
| Y114A (Y3.33A) | Profound reduction in CCR8 activation | nih.govsemanticscholar.org |
| Y172A (Y4.64A) | Reduction of the maximum activation effect (Emax) | nih.govsemanticscholar.org |
| Y114A / Y172A (Double Mutant) | Completely abolished the activation effect | nih.govsemanticscholar.orgresearchgate.net |
| E286A (E7.39A) | Reduced agonist-induced activation | semanticscholar.org |
Furthermore, studies comparing this compound with its analogue LMD-009 reveal that while both share the core phenoxybenzylpiperazine structure, differences in the terminal chain (an ethoxyethanol in this compound versus a triazolin-4-one in LMD-009) can influence binding and potency. researchgate.net Unlike the natural ligand CCL1, this compound can activate a mutated form of murine CCR8 that lacks O-linked sulfation sites at specific tyrosine residues, indicating that it likely does not bind in the exact same manner as the endogenous chemokine but can still trigger the receptor's signaling mechanism. researchgate.netnih.gov
Strategies for Modulating Potency and Selectivity of this compound Analogues (e.g., Phenoxybenzylpiperazine Modifications)
A key goal of medicinal chemistry is to modify a lead compound like this compound to enhance its potency and selectivity. SAR studies have shown that the core phenoxybenzylpiperazine structure is sensitive to modification.
| Structural Region | Modification Tolerance | Impact on Activity | Reference |
|---|---|---|---|
| Phenyl Rings (Phenoxy & Central) | Limited | Most structural variations are not well tolerated and lead to a loss of activity. | researchgate.netresearchgate.net |
| Benzylic Position | Limited | Modifications at this position are generally detrimental to agonistic activity. | researchgate.netresearchgate.net |
| Linker Chain | Tolerated | Various linkers can be used, yielding analogues with good CCR8 agonistic potency. | researchgate.netresearchgate.net |
| Piperazine Moiety | Tolerated | Small substituents on the piperazine or replacing it with a piperidinyl group can afford compounds with promising CCR8 agonism. One analogue was found to be 10-fold more potent than this compound. | researchgate.netresearchgate.net |
These findings indicate that while the dual-ring system is a critical pharmacophore for receptor recognition, the linker and heterocyclic core offer avenues for optimization. By making targeted changes in these regions, researchers have successfully developed analogues with significantly increased potency. researchgate.net
Selectivity is another critical parameter. This compound is a selective agonist for CCR8, with an IC50 value of 1.8 µM for inhibiting the binding of the natural ligand CCL1 to human CCR8. medchemexpress.comtocris.com It shows over 28-fold selectivity for CCR8 when compared with a panel of 26 other G-protein coupled receptors (GPCRs). medchemexpress.comtocris.com However, its selectivity is less pronounced against certain serotonin (B10506) (5-HT) and adrenergic receptors. medchemexpress.com This presents an opportunity for optimization, where modifications can be designed to reduce off-target activity while maintaining or improving CCR8 agonism.
| Receptor Target | IC50 (µM) | Reference |
|---|---|---|
| CCR8 | 1.8 | medchemexpress.com |
| 5-HT2B | 4.4 | medchemexpress.com |
| 5-HT1A | 5.4 | medchemexpress.com |
| 5-HT6 | 5.9 | medchemexpress.com |
| 5-HT5A | 16 | medchemexpress.com |
| α2A Adrenergic | <20 | medchemexpress.com |
| 5-HT2C | 34.8 | medchemexpress.com |
Computational Chemistry Approaches in the Development of this compound Analogues (e.g., Molecular Docking)
Computational chemistry, particularly molecular docking and structural analysis, plays a vital role in the rational design and development of this compound analogues. The resolution of the cryo-EM structure of CCR8 in a complex with this compound has been a significant breakthrough, providing a high-resolution template for computational studies. nih.govpdbj.orgresearcher.life
This structural information allows researchers to perform molecular docking simulations, which predict how newly designed analogues might bind within the orthosteric pocket of CCR8. researchgate.net These simulations can help prioritize which potential derivatives to synthesize by estimating their binding affinity and identifying potential favorable or unfavorable interactions. For example, docking can assess whether a proposed modification would clash with a key residue or could form a new beneficial hydrogen bond or hydrophobic interaction. researchgate.net
Furthermore, structural and functional analyses based on these computational models help to elucidate the molecular basis for ligand selectivity. nih.govresearcher.liferesearchgate.net By comparing the CCR8 binding pocket to those of other chemokine receptors, researchers can identify non-conserved residues, such as Y1143.33 and Y1724.64, that contribute to the selective binding of this compound. nih.govsemanticscholar.org This structure-based approach, combining cryo-EM, computational modeling, and functional assays, provides a powerful platform for understanding ligand recognition and for designing future CCR8 agonists with improved therapeutic profiles. nih.govresearchgate.net
Advanced Methodological Approaches and Analytical Techniques in Zk 756326 Research
Development and Application of Cell-Based Assays for ZK 756326 Evaluation (e.g., FLIPR, Impedance, Beta-Arrestin Assays)
Cell-based assays are fundamental to characterizing the activity of this compound. The Fluorometric Imaging Plate Reader (FLIPR) system has been extensively utilized, particularly for calcium mobilization assays, to measure changes in intracellular calcium concentration upon this compound stimulation in cells expressing human CCR8. researchgate.netnih.govmedchemexpress.comarctomsci.comresearchgate.netnih.gov this compound acts as a full agonist, dose-responsively eliciting an increase in intracellular calcium levels. medchemexpress.comarctomsci.comnih.gov FLIPR has also been used in cross-desensitization experiments between this compound and the endogenous CCR8 ligand CCL1, providing insights into receptor activation mechanisms. medchemexpress.comarctomsci.com
Cellular impedance assays represent another valuable technique used to characterize the effects of CCR8 ligands, including this compound. researchgate.netresearchgate.net These assays measure real-time changes in cellular morphology and adhesion, which can occur downstream of receptor activation. Studies using cellular impedance have shown that the responses induced by CCR8 agonists, such as this compound, are completely abolished by treatment with pertussis toxin, indicating that these effects are mediated through Gαi protein signaling pathways. researchgate.net
Beta-arrestin recruitment assays are employed to assess the G protein-independent signaling aspects of CCR8 activation by ligands like this compound. researchgate.net Research has demonstrated that small molecule agonists, including this compound, exhibit higher efficacy in recruiting beta-arrestin 1 compared to endogenous chemokine ligands. researchgate.net Additionally, Bioluminescence Resonance Energy Transfer (BRET) assays have been utilized to directly measure G protein heterotrimer dissociation induced by this compound, further confirming its ability to activate G protein signaling downstream of CCR8. nih.govresearchgate.net
Beyond these, other functional cell-based assays have been applied. This compound has been shown to stimulate extracellular acidification in cells expressing human CCR8. medchemexpress.comarctomsci.comnih.govresearchgate.netselleckchem.comcaymanchem.com Furthermore, in cells expressing murine CCR8, this compound induces chemotaxis, a key functional response mediated by chemokine receptors. nih.govresearchgate.netselleckchem.comcaymanchem.com this compound has also been found to inhibit human immunodeficiency virus (HIV) fusion in cells that express both CD4 and CCR8. nih.govresearchgate.netselleckchem.comcaymanchem.comguidetoimmunopharmacology.org
Detailed research findings from cell-based assays provide quantitative data on this compound's potency and selectivity. This compound inhibits the binding of the CCR8 ligand I-309 (CCL1) with an IC50 value of 1.8 µM. medchemexpress.comarctomsci.comnih.govresearchgate.netcaymanchem.com While demonstrating significant selectivity for CCR8 over a panel of other G protein-coupled receptors (GPCRs), this compound shows less selectivity against certain serotonergic and adrenergic receptors at higher concentrations. medchemexpress.comarctomsci.comcaymanchem.com
| Assay Type | Cell Line / Receptor | Measured Outcome | This compound Activity | Data | Source |
| Calcium Mobilization (FLIPR) | Cells expressing human CCR8 | Intracellular Ca2+ increase | Full Agonist | Dose-responsive increase | medchemexpress.comarctomsci.comnih.gov |
| Cellular Impedance | U87.CD4.hCCR8 cells | Changes in Cell Index | Agonist | Response abolished by pertussis toxin | researchgate.net |
| Beta-Arrestin Recruitment | Not specified in snippets | Beta-arrestin 1/2 recruitment | Agonist | Higher efficacy than chemokines (β-arr 1) | researchgate.net |
| BRET | Not specified in snippets | G protein dissociation | Agonist | Induces Gi activation | nih.govresearchgate.net |
| Binding Competition | Cells expressing human CCR8 | Inhibition of 125I-CCL1 binding | Inhibitor | IC50 = 1.8 µM | medchemexpress.comarctomsci.comnih.govresearchgate.netcaymanchem.com |
| Extracellular Acidification | Cells expressing human CCR8 | Extracellular acidification | Stimulant | EC50 = 254 nM | caymanchem.com |
| Extracellular Acidification | Cells expressing mouse CCR8 | Extracellular acidification | Stimulant | EC50 = 2.6 µM | caymanchem.com |
| Chemotaxis | Cells expressing murine CCR8 | Cell migration | Inducer | Elicits chemotaxis | nih.govresearchgate.netselleckchem.comcaymanchem.com |
| HIV Fusion Inhibition | Cells expressing CD4 & CCR8 | Inhibition of cell-cell fusion | Inhibitor | Inhibits fusion | nih.govresearchgate.netselleckchem.comcaymanchem.comguidetoimmunopharmacology.org |
Note: IC50 values for binding inhibition at other GPCRs have been reported, showing less selectivity compared to CCR8. medchemexpress.comarctomsci.comcaymanchem.com
Spectroscopic and Chromatographic Methods for Analyzing this compound in Research Matrices
Spectroscopic and chromatographic techniques are essential for the characterization, purification, and quality control of this compound in research settings. High-Performance Liquid Chromatography (HPLC) is commonly employed to assess the purity of this compound preparations. medkoo.commedkoo.comaxonmedchem.com188bio.comtocris.com Purity levels of ≥99% by HPLC are often reported for research-grade material. medkoo.comaxonmedchem.com188bio.comtocris.comrndsystems.com
In addition to HPLC, spectroscopic methods such as Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are utilized to confirm the molecular structure and identity of this compound. medkoo.comaxonmedchem.com These techniques provide detailed information about the compound's mass-to-charge ratio and the arrangement of atoms within the molecule, respectively, ensuring the integrity of the compound used in research experiments.
While the search results confirm the application of these methods for analytical purposes, detailed protocols regarding specific chromatographic columns, mobile phases, or spectroscopic parameters used for analyzing this compound in various research matrices (e.g., cell lysates, tissue extracts) are not extensively described in the provided snippets. However, their routine use is indicated for quality assurance and structural verification.
Mutagenesis and Receptor Engineering Approaches to Study this compound Interaction with CCR8
Mutagenesis and receptor engineering techniques have been instrumental in dissecting the molecular basis of this compound interaction with CCR8 and understanding the structural determinants of receptor activation and ligand selectivity. Site-directed mutagenesis of specific amino acid residues within the CCR8 receptor has been performed to investigate their roles in ligand binding and signaling. researchgate.netnih.govnih.govresearchgate.netresearchgate.netselleckchem.comnih.govsemanticscholar.orgresearchgate.netsciconf.cn
Studies involving a mutated form of mouse CCR8, where O-linked sulfation at tyrosines 14 and 15 was eliminated, revealed that this compound could still bind and activate this modified receptor. nih.govresearchgate.netselleckchem.comnih.gov This finding suggested that this compound likely binds to CCR8 in a manner distinct from the endogenous ligand CCL1, whose interaction is dependent on these sulfated tyrosine residues. nih.govresearchgate.netnih.gov
More detailed structural and functional analyses using site-directed mutagenesis of human CCR8 have identified key residues crucial for this compound binding and activation. Mutations of tyrosine residues at positions 114 (Y1143.33) and 172 (Y1724.64) within CCR8 significantly impaired the calcium flux activation induced by this compound. nih.gov These specific tyrosine residues are notably not conserved among other CC chemokine receptors, which may contribute to the observed selectivity of this compound for CCR8. nih.govresearchgate.netresearchgate.netsciconf.cn
Cryo-electron microscopy (cryo-EM) has provided atomic-resolution structures of human CCR8 complexed with the Gi protein and this compound. nih.govrcsb.org These structures have illuminated the specific interactions between this compound and the CCR8 binding pocket. Key interactions include hydrogen bonds formed between this compound and CCR8 residues E2867.39 and Y1143.33. nih.gov Hydrophobic contacts with residues such as Y421.39, V1093.28, Y1133.32, and F2546.51 also contribute to stabilizing this compound within the binding pocket. nih.gov Functional studies have validated these structural findings, demonstrating that mutations of these interacting residues reduce the efficacy and affinity of this compound for CCR8. nih.gov
Future Research Directions and Unexplored Avenues for Zk 756326
Investigation of Novel CCR8-Mediated Pathways Influenced by ZK 756326
This compound is established as a full agonist of CCR8, activating the Gαi-protein coupled pathway. researchgate.netcaymanchem.com This activation leads to downstream effects such as an increase in intracellular calcium, phosphorylation of extracellular signal-regulated kinase (ERK1/2), and stimulation of extracellular acidification. researchgate.netcaymanchem.com The response is specific to the receptor and can be blocked by pertussis toxin, confirming its mediation through Gαi. researchgate.net
However, recent studies have revealed that this compound exhibits biased agonism. researchgate.net For instance, while the natural ligand CCL1 efficiently induces cell migration through a Gβγ-dependent signaling pathway, migration induced by this compound does not rely on Gβγ signaling. researchgate.net This suggests that this compound stabilizes a distinct conformation of the CCR8 receptor, selectively activating a subset of the signaling pathways available to the endogenous ligand.
Future research should aim to comprehensively map the signaling "fingerprint" of this compound. This includes investigating its influence on other potential CCR8-mediated pathways beyond the canonical G-protein and β-arrestin pathways. Exploring its impact on pathways related to gene transcription, cell survival, and apoptosis could provide a more complete understanding of its biological activity. wikipedia.orgescholarship.org The anti-apoptotic activity of the CCR8 pathway, for example, is mediated by the RAS/MAPK pathway, which warrants further investigation in the context of this compound's specific effects. escholarship.org
Table 1: Known Signaling Events Mediated by this compound at the CCR8 Receptor
| Signaling Event | Pathway | Observation | Reference(s) |
| Calcium Mobilization | Gαi | Dose-dependent increase in intracellular free Ca2+. | researchgate.netarctomsci.commedchemexpress.com |
| ERK1/2 Phosphorylation | Gαi / MAPK | Activation observed in cells expressing murine CCR8. | researchgate.netcaymanchem.com |
| Extracellular Acidification | Gαi | Stimulated in cells expressing human and mouse CCR8. | caymanchem.comarctomsci.commedchemexpress.com |
| G-Protein Dissociation | Gαi | Confirmed via BRET assays. | nih.gov |
| Cell Migration | Gβγ-independent | Induces chemotaxis but does not utilize Gβγ signaling, unlike CCL1. | researchgate.net |
Potential Synergistic or Antagonistic Interactions of this compound with Other Signaling Modulators in Research Settings
This compound's primary interaction is as an agonist at the CCR8 receptor, where it competitively inhibits the binding of the endogenous ligand CCL1. researchgate.netcaymanchem.com This antagonistic relationship at the binding site is fundamental to its function as a research tool.
While highly selective for CCR8 over many other G-protein coupled receptors (GPCRs), this compound shows some affinity for certain serotonin (B10506) (5-HT) and adrenergic receptors at higher concentrations. tocris.comcaymanchem.comarctomsci.commedchemexpress.com Although it does not appear to act as an agonist on these receptors, the potential for allosteric modulation or antagonistic effects at these off-targets could be a subject for future research, particularly when designing experiments to ensure observed effects are solely CCR8-mediated. arctomsci.com
An important area of investigation is its interaction with viral proteins. Like the natural ligand CCL1, this compound has been shown to inhibit HIV fusion in cells expressing both CD4 and CCR8, as CCR8 can act as a coreceptor for HIV-1. tocris.comresearchgate.netcaymanchem.comescholarship.org This suggests a direct or indirect antagonistic interaction with the viral envelope (Env) protein's function.
Further studies could explore potential synergies or antagonisms with other chemokine receptor modulators or drugs used in inflammatory or oncological contexts. For example, investigating its effects in combination with antagonists for other chemokine receptors prevalent in the tumor microenvironment, such as CCR5 or CXCR4, could reveal complex cross-talk between these signaling axes. tocris.commdpi.com
Table 2: Interaction Profile of this compound
| Interacting Molecule | Receptor | Interaction Type | Observed Effect | Reference(s) |
| CCL1 (I-309) | CCR8 | Competitive Antagonism (at binding site) | Inhibits CCL1 binding with an IC50 of 1.8 µM. | researchgate.netcaymanchem.comarctomsci.com |
| HIV Env Protein | CCR8/CD4 | Functional Antagonism | Inhibits Env-mediated cell-cell fusion. | tocris.comresearchgate.netcaymanchem.com |
| Serotonin Receptors (5-HT1A, 2B, 2C, 5A, 6) | 5-HT Receptors | Binding (Off-target) | Binds with micromolar IC50 values; no agonist activity observed at 5-HT1A. | caymanchem.comarctomsci.commedchemexpress.com |
| α2A Adrenergic Receptor | α2A Receptor | Binding (Off-target) | Binds with an IC50 of <20 µM. | arctomsci.commedchemexpress.com |
Exploration of this compound in Emerging Disease Models and Biological Processes
The CCR8 receptor is implicated in a variety of diseases, making this compound a valuable probe for exploring its role. mdpi.com CCR8 is highly expressed on tumor-infiltrating regulatory T cells (Tregs), which suppress anti-tumor immunity. mdpi.com The use of this compound in advanced cancer models could help dissect the specific role of CCR8 activation in Treg migration and function within the tumor microenvironment. mdpi.com
Beyond cancer, the CCL1-CCR8 axis is involved in a range of inflammatory and autoimmune diseases, including rheumatoid arthritis, asthma, and inflammatory bowel disease (IBD). tocris.comrndsystems.comfrontiersin.org For instance, research in experimental colitis models has shown that CCL1/CCR8 signaling is protective, promoting mucosal homeostasis by regulating IFN-γ producing innate lymphoid cells. frontiersin.org this compound could be used to further investigate which specific downstream pathways of CCR8 activation are responsible for this protective effect.
The role of CCR8 in regulating leukocyte trafficking to the skin also presents an opportunity to use this compound in dermatological disease models. escholarship.org Furthermore, its established activity against HIV fusion invites exploration in the context of new antiviral strategies. tocris.comresearchgate.netcaymanchem.com
Advancements in Methodological Techniques to Further Characterize this compound's Biological Profile
A significant breakthrough in characterizing this compound has been the use of single-particle cryo-electron microscopy (cryo-EM). nih.govnih.gov This technique has resolved the atomic-resolution structure of the this compound–CCR8–Gi complex, providing unprecedented insight into its binding mode. nih.govresearchgate.netsemanticscholar.org These structural studies revealed a conserved Y-Y-E motif in the binding pocket crucial for recognition and highlighted specific residues that contribute to the ligand's selectivity for CCR8 over other chemokine receptors. nih.govresearchgate.net
Future research can leverage this structural data for computational modeling and in silico screening to design novel CCR8 modulators with different properties (e.g., partial agonists, biased agonists, or antagonists).
Other advanced techniques continue to be crucial for characterizing its functional profile:
Bioluminescence Resonance Energy Transfer (BRET): Used to measure G-protein dissociation and β-arrestin recruitment in real-time, essential for quantifying biased agonism. researchgate.netnih.gov
Fluorometric Imaging Plate Reader (FLIPR): Enables high-throughput screening of calcium mobilization to assess agonist activity. medchemexpress.com
Advanced Microscopy: To visualize receptor trafficking and chemotaxis in response to this compound in complex cellular environments.
These techniques, combined with the foundational structural data, will allow for a more precise and multi-faceted characterization of this compound's biological profile.
Integration of this compound Research into Broader Chemical Biology Frameworks
The study of this compound exemplifies key principles in chemical biology. As a selective small-molecule probe, it allows for the precise perturbation of a single target (CCR8) within the complex chemokine signaling network, helping to deconstruct its role in health and disease. rndsystems.comnih.gov
The discovery of its biased agonism is particularly important, contributing to the broader understanding that GPCRs are not simple on/off switches but are capable of nuanced signaling depending on the activating ligand. researchgate.net This concept is a central theme in modern pharmacology and drug discovery, as it opens the door to developing drugs that selectively activate desired pathways while avoiding those that cause adverse effects.
The structural work on the this compound-CCR8 complex provides a template for structure-based drug design, not only for CCR8 but potentially for other related chemokine receptors. nih.govresearchgate.net By comparing the binding poses of an agonist like this compound with antagonists for other receptors (e.g., Maraviroc for CCR5), researchers can elucidate the subtle structural determinants that differentiate agonism from antagonism. nih.gov This knowledge is invaluable for the rational design of the next generation of GPCR-targeting therapeutics.
Q & A
Q. What is the structural basis of ZK 756326 binding to CCR8, and how does this inform its pharmacological role?
this compound is a nonpeptide agonist that binds to the orthosteric pocket of the human chemokine receptor CCR8, as revealed by cryo-EM structures . Key residues involved in binding (e.g., transmembrane helices and extracellular loops) form hydrogen bonds and hydrophobic interactions with the ligand. Researchers should prioritize cryo-EM or X-ray crystallography to resolve binding interfaces and validate findings via mutagenesis coupled with bioluminescence resonance energy transfer (BRET) assays to measure G protein activation .
Q. What experimental models are suitable for studying this compound’s functional effects on CCR8 signaling?
In vitro systems such as HEK293 cells expressing CCR8-Gi protein complexes are widely used to assess ligand-induced Gαβγ dissociation via BRET assays . For in vivo relevance, consider transgenic mouse models or primary human T-cell assays, as CCR8 is implicated in tumor immunity. Ensure consistency in cell lines and experimental conditions to minimize variability .
Q. How can researchers ensure reproducibility when characterizing this compound’s activity?
Follow standardized protocols for compound preparation (e.g., purity ≥95% by HPLC) and detailed documentation of buffer conditions, temperature, and incubation times. Include negative controls (e.g., CCR8 wild-type vs. mutant receptors) and cross-validate results with orthogonal methods like calcium flux assays or cAMP inhibition tests .
Advanced Research Questions
Q. What methodologies resolve contradictions between computational predictions and experimental data for this compound’s efficacy?
Discrepancies may arise from force field inaccuracies in molecular dynamics simulations or incomplete receptor conformational sampling. Address this by integrating cryo-EM-derived structural data with free-energy perturbation calculations. Validate computational models using site-directed mutagenesis (e.g., alanine scanning of key residues like Tyr116³·³³ or Glu286) to quantify binding energy contributions .
Q. How can researchers leverage structural insights from this compound-CCR8 complexes to design biased agonists?
Analyze cryo-EM structures (e.g., CCR8-Gi-ZK 756326 complex) to identify regions influencing G protein vs. β-arrestin signaling. Modify this compound’s scaffold to target specific intracellular pathways, using BRET-based assays to measure β-arrestin recruitment and G protein activation separately. Compare results with analogous ligands like LMD-009 to identify structure-activity relationships .
Q. What statistical approaches are recommended for analyzing dose-response data in this compound studies?
Use nonlinear regression (e.g., four-parameter logistic curve) to calculate EC₅₀ values. Account for variability by performing ≥3 independent experiments in technical triplicates and applying ANOVA with post-hoc corrections. For non-normal distributions, employ non-parametric tests like Kruskal-Wallis .
Q. How should researchers address incomplete signal transduction profiles in CCR8 activation studies?
Combine proteomic profiling (e.g., phosphoproteomics) with transcriptomic analysis to map downstream signaling nodes. Employ pathway enrichment tools (e.g., Gene Ontology, KEGG) to identify understudied pathways. Cross-reference findings with existing CCR8 literature to contextualize this compound’s unique effects .
Methodological Guidance
- Experimental Design : Adopt the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to frame hypotheses. For structural studies, ensure cryo-EM grids are prepared at optimal ligand concentrations (e.g., 100 µM this compound) to avoid artifacts .
- Data Validation : Use orthogonal assays (e.g., surface plasmon resonance for binding kinetics and BRET for functional output) to confirm results. Deposit raw data in repositories like EMDB or Zenodo for transparency .
- Contradiction Analysis : Apply dialectical frameworks to distinguish principal contradictions (e.g., ligand-receptor binding vs. signaling bias) from secondary factors. Prioritize resolving discrepancies that impact therapeutic relevance, such as off-target effects .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
